5-(Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrrole ring The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyrrole ring is a five-membered ring containing four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole and pyrrole rings followed by their coupling. One common method is the condensation of thioamides with α-haloketones to form the thiazole ring. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrrole rings.
Scientific Research Applications
5-(Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes, receptors, or other proteins, leading to changes in their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Pyrrole: A five-membered ring containing four carbon atoms and one nitrogen atom.
Benzothiazole: A fused ring compound containing both a benzene ring and a thiazole ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
5-(Thiazol-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both thiazole and pyrrole rings in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both rings allows for diverse reactivity and the potential for multiple interactions with biological targets, enhancing its utility in medicinal chemistry and other fields.
Properties
Molecular Formula |
C8H6N2O2S |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
5-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)6-2-1-5(10-6)7-9-3-4-13-7/h1-4,10H,(H,11,12) |
InChI Key |
JWXHKQPONXWRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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